molecular formula C10H5ClF3N B11876957 8-Chloro-2-(trifluoromethyl)quinoline

8-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B11876957
M. Wt: 231.60 g/mol
InChI Key: MPVJVSMLSRFKBE-UHFFFAOYSA-N
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Description

8-Chloro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the selective trifluoromethylation of quinoline derivatives. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline by the action of methyl chlorodifluoroacetate, copper(I) iodide, and potassium fluoride in dimethylformamide under reflux conditions . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

    Oxidation and Reduction: Reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

8-Chloro-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor, disrupting the function of enzymes involved in bacterial cell wall synthesis or DNA replication . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-chloro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVJVSMLSRFKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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